2-Methoxyethyl hydrogen maleate

Description

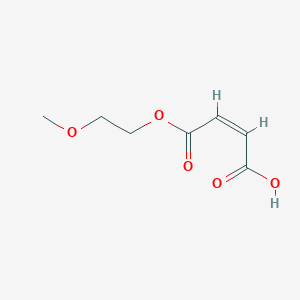

Structure

3D Structure

Propriétés

IUPAC Name |

(Z)-4-(2-methoxyethoxy)-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O5/c1-11-4-5-12-7(10)3-2-6(8)9/h2-3H,4-5H2,1H3,(H,8,9)/b3-2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOVIVPPZCMSLMJ-IHWYPQMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCOC(=O)/C=C\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101230037 | |

| Record name | 2-Butenedioic acid (2Z)-, 1-(2-methoxyethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101230037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17831-64-0 | |

| Record name | 2-Butenedioic acid (2Z)-, 1-(2-methoxyethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17831-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxyethyl hydrogen maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017831640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenedioic acid (2Z)-, 1-(2-methoxyethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101230037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxyethyl hydrogen maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.973 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 2-Methoxyethyl Hydrogen Maleate: Structure, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-methoxyethyl hydrogen maleate, a bifunctional organic molecule with significant potential in pharmaceutical sciences. The document details its chemical structure, physicochemical properties, and a validated synthesis protocol. Furthermore, it explores the compound's applications in drug development, with a particular focus on its role as a pH-sensitive linker in drug delivery systems and in the formulation of maleate salts to enhance drug stability and bioavailability. Safety considerations and handling procedures are also discussed, providing a holistic resource for researchers and professionals in the field.

Introduction

2-Methoxyethyl hydrogen maleate, systematically known as (2Z)-4-(2-methoxyethoxy)-4-oxobut-2-enoic acid, is a monoester derivative of maleic acid. Its structure incorporates a hydrophilic methoxyethyl group and a reactive carboxylic acid, alongside a polymerizable carbon-carbon double bond. This unique combination of functional moieties makes it a versatile building block in polymer chemistry and a molecule of interest in drug delivery and formulation. The presence of the maleate functional group allows for its use in forming salts with basic active pharmaceutical ingredients (APIs), a common strategy to improve the physicochemical properties of drug candidates.[1]

Chemical Structure and Physicochemical Properties

The chemical identity and key properties of 2-methoxyethyl hydrogen maleate are summarized below.

Chemical Structure:

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | (2Z)-4-(2-methoxyethoxy)-4-oxobut-2-enoic acid | |

| CAS Number | 17831-64-0 | [2] |

| Molecular Formula | C₇H₁₀O₅ | [2] |

| Molecular Weight | 174.15 g/mol | |

| Physical State | Predicted to be a liquid or semi-solid | [3] |

| Solubility | Expected to be soluble in water and polar organic solvents | |

| pKa | The carboxylic acid proton is expected to have a pKa in the range of 3-5 |

Synthesis of 2-Methoxyethyl Hydrogen Maleate

The synthesis of 2-methoxyethyl hydrogen maleate is typically achieved through the ring-opening of maleic anhydride with 2-methoxyethanol. This reaction is a straightforward and high-yielding method for producing the monoester.

Synthesis Workflow

Caption: General workflow for the synthesis of 2-methoxyethyl hydrogen maleate.

Detailed Experimental Protocol

Materials:

-

Maleic anhydride (1.0 equivalent)

-

2-Methoxyethanol (1.0 equivalent)

-

Anhydrous toluene

-

Magnetic stirrer

-

Reflux condenser

-

Nitrogen inlet

-

Round-bottom flask

Procedure:

-

In a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve maleic anhydride and 2-methoxyethanol in anhydrous toluene.

-

Purge the flask with nitrogen gas for 15 minutes to ensure an inert atmosphere.

-

Heat the reaction mixture to 80°C with constant stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials. The reaction is typically complete within 4-6 hours.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system to yield pure 2-methoxyethyl hydrogen maleate.

Causality Behind Experimental Choices:

-

Anhydrous Toluene: Used as a solvent to facilitate the reaction between the solid maleic anhydride and liquid 2-methoxyethanol at an elevated temperature. Its anhydrous nature prevents the hydrolysis of maleic anhydride to maleic acid.

-

Nitrogen Atmosphere: Prevents potential side reactions, such as oxidation, at the elevated reaction temperature.

-

80°C Reaction Temperature: Provides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe without causing decomposition of the reactants or product.

-

TLC Monitoring: Allows for real-time tracking of the reaction progress, ensuring that the reaction is stopped once the starting materials are consumed, which helps to maximize yield and minimize the formation of byproducts.

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the structure and purity of the synthesized 2-methoxyethyl hydrogen maleate.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-methoxyethyl hydrogen maleate is expected to show characteristic signals for the different proton environments in the molecule.

Predicted ¹H NMR Chemical Shifts (δ, ppm):

-

~12.5 ppm (s, 1H): Carboxylic acid proton (-COOH).

-

~6.3-6.5 ppm (d, 2H): Olefinic protons of the maleate backbone (-CH=CH-). The cis-coupling constant (J) is expected to be around 12 Hz.

-

~4.3 ppm (t, 2H): Methylene protons adjacent to the ester oxygen (-C(=O)O-CH ₂-).

-

~3.6 ppm (t, 2H): Methylene protons adjacent to the ether oxygen (-CH ₂-O-CH₃).

-

~3.4 ppm (s, 3H): Methyl protons of the methoxy group (-OCH₃).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Predicted ¹³C NMR Chemical Shifts (δ, ppm):

-

~166-168 ppm: Carboxylic acid carbonyl carbon (-C OOH).

-

~164-166 ppm: Ester carbonyl carbon (-C (=O)O-).

-

~130-133 ppm: Olefinic carbons (-C H=C H-).

-

~68-70 ppm: Methylene carbon adjacent to the ether oxygen (-C H₂-O-CH₃).

-

~63-65 ppm: Methylene carbon adjacent to the ester oxygen (-C(=O)O-C H₂-).

-

~59 ppm: Methyl carbon of the methoxy group (-OC H₃).

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the presence of key functional groups.

Characteristic IR Absorption Bands (cm⁻¹):

-

~3200-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

-

~1720-1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid and the ester.

-

~1640 cm⁻¹ (medium): C=C stretch of the alkene.

-

~1200-1100 cm⁻¹ (strong): C-O stretch of the ester and ether.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (174.15 g/mol ).

-

Key Fragments: Fragmentation may occur via the loss of the methoxyethyl group, the carboxylic acid group, or through cleavage of the ester linkage.

Applications in Drug Development

The unique structural features of 2-methoxyethyl hydrogen maleate make it a valuable tool in various aspects of drug development.

pH-Sensitive Linkers in Drug Delivery

The maleate moiety can be utilized to create pH-sensitive linkers for drug delivery systems.[4] The hydrolysis of the maleic amide bond is significantly accelerated in the acidic environment of tumor tissues or within the endosomes of cancer cells, leading to the targeted release of the conjugated drug.[5]

Caption: pH-sensitive drug release using a maleate-based linker.

This strategy can enhance the therapeutic efficacy of anticancer drugs while minimizing systemic toxicity. The methoxyethyl group can also improve the water solubility and pharmacokinetic profile of the drug conjugate.

Formation of Maleate Salts

Maleic acid and its monoesters are frequently used to form salts with basic drug molecules.[6] This can lead to several advantages:

-

Improved Solubility and Dissolution Rate: Maleate salts often exhibit enhanced aqueous solubility compared to the free base form of the drug, which can lead to improved bioavailability.[7]

-

Enhanced Stability: Salt formation can protect the API from degradation, thereby increasing its shelf life.[8] However, the stability of maleate salts can be influenced by the microenvironmental pH in solid dosage forms.[9]

-

Modified Physicochemical Properties: Salt selection can influence properties such as melting point, hygroscopicity, and crystal form, which are critical for formulation development.

Building Block for Biocompatible Polymers

The vinyl group in 2-methoxyethyl hydrogen maleate allows for its incorporation into polymer chains through polymerization. Copolymers containing 2-methoxyethyl acrylate (a related compound) have been explored for the synthesis of biocompatible nanoparticles for drug delivery.[10] The presence of the methoxyethyl group can impart hydrophilicity and stealth properties to the polymer, potentially reducing protein adsorption and prolonging circulation time.[11][12]

Safety and Handling

While specific toxicological data for 2-methoxyethyl hydrogen maleate is limited, information on related compounds such as 2-methoxyethyl acrylate provides some guidance on potential hazards.

Potential Hazards (based on related compounds):

-

Acute Toxicity: 2-Methoxyethyl acrylate is reported to have moderate acute oral and inhalation toxicity and high acute dermal toxicity.[2]

-

Skin and Eye Irritation/Corrosion: It may cause severe skin burns and eye damage.[2][13]

-

Skin Sensitization: There is a potential for skin sensitization.[2]

-

Reproductive Toxicity: Related methoxyethyl esters have been shown to have reproductive and developmental toxicity.[14]

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry place away from heat and light.

Toxicological properties should be evaluated according to established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).[2][7][14][15]

Conclusion

2-Methoxyethyl hydrogen maleate is a versatile chemical entity with promising applications in the pharmaceutical sciences. Its bifunctional nature allows for its use as a pH-sensitive linker in targeted drug delivery, a co-former in the development of stable and soluble drug salts, and a monomer for the synthesis of biocompatible polymers. While further research is needed to fully characterize its physicochemical and toxicological properties, the existing data on related compounds suggests a high potential for this molecule in advancing drug formulation and delivery technologies. Researchers and drug development professionals are encouraged to explore the utility of 2-methoxyethyl hydrogen maleate in their respective fields, while adhering to appropriate safety and handling protocols.

References

-

2-methoxyethyl hydrogen maleate — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

-

Stabilization of the maleate salt of a basic drug by adjustment of microenvironmental pH in solid dosage form - PubMed. (2007, June 7). Retrieved from [Link]

-

Pharmaceutical salts: a formulation trick or a clinical conundrum? - PubMed. (2009, November 15). Retrieved from [Link]

-

Stabilization of the maleate salt of a basic drug by adjustment of microenvironment pH in solid dosage form | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

2-Methoxyethyl methacrylate and 2-ethoxyethyl methacrylate - Draft evaluation statement - 25 September 2023. (2023, September 25). Retrieved from [Link]

-

Integrative Salt Selection and Formulation Optimization: Perspectives of Disproportionation and Microenvironmental pH Modulation | Molecular Pharmaceutics - ACS Publications. (2024, April 24). Retrieved from [Link]

-

OECD Guidelines for the Testing of Chemicals - Wikipedia. (n.d.). Retrieved from [Link]

-

ICH Guidelines For Stability Testing of New Drug Substance and Drug Products - Scribd. (n.d.). Retrieved from [Link]

-

pH- and ion-sensitive polymers for drug delivery - PMC - NIH. (n.d.). Retrieved from [Link]

-

Copolymers of 2-methacryloyloxyethyl phosphorylcholine (MPC) as biomaterials | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Paclitaxel esters of malic acid as prodrugs with improved water solubility - PubMed. (2000, February 15). Retrieved from [Link]

-

Biocompatible and degradable poly(2-hydroxyethyl methacrylate) based polymers for biomedical applications - RSC Publishing. (n.d.). Retrieved from [Link]

-

Maleic acid - Wikipedia. (n.d.). Retrieved from [Link]

-

(Z)-4-ethoxy-4-oxobut-2-enoic acid;methoxyethene | C9H14O5 | CID 6440875 - PubChem. (n.d.). Retrieved from [Link]

-

Biocompatibility of HEMA copolymers designed for treatment of CNS diseases with polymer-encapsulated cells - PubMed. (2000, September 15). Retrieved from [Link]

-

Synthesis and evaluation of water-soluble docetaxel prodrugs-docetaxel esters of malic acid. (2007, September 15). Retrieved from [Link]

-

Aqueous Dispersion Polymerization of 2-Methoxyethyl Acrylate for the Synthesis of Biocompatible Nanoparticles Using a Hydrophilic RAFT Polymer and a Redox Initiator. (2011, June 17). Retrieved from [Link]

-

Dual-pH Sensitive Charge-reversal Nanocomplex for Tumor-targeted Drug Delivery with Enhanced Anticancer Activity - Theranostics. (2017, April 10). Retrieved from [Link]

-

pH-Responsive Poly(styrene-alt-maleic anhydride) Alkylamide Copolymers for Intracellular Drug Delivery | Biomacromolecules - ACS Publications. (2006, June 27). Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]

-

How to Interpret FTIR Results: A Beginner's Guide. (2025, March 21). Retrieved from [Link]

-

(2Z)-4-ethoxy-2-(2-ethoxy-2-oxo-ethyl)-4-oxo-but-2-enoic acid | C10H14O6 | CID 76962275 - PubChem. (n.d.). Retrieved from [Link]

-

Maleic acid amide derivatives as pH-sensitive linkers for therapeutic peptide conjugation - Utrecht University Student Theses Repository Home. (n.d.). Retrieved from [Link]

- US2254382A - Polymerizable mono-esters of maleic acid and polymers derived therefrom - Google Patents. (n.d.).

-

Chemical shifts. (n.d.). Retrieved from [Link]

-

Electrically controlled drug release using pH-sensitive polymer films - RSC Publishing. (n.d.). Retrieved from [Link]

-

Biocompatible and degradable poly(2-hydroxyethyl methacrylate) based polymers for biomedical applications | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

The effect of spacers in dual drug-polymer conjugates toward combination therapeutic efficacy - PMC. (n.d.). Retrieved from [Link]

-

Maleic Acid as a Co-Former for Pharmaceutically Active GABA Derivatives: Mechanochemistry or Solvent Crystallization? - MDPI. (2023, March 10). Retrieved from [Link]

-

mass spectra - fragmentation patterns - Chemguide. (n.d.). Retrieved from [Link]

-

Maleic acid - Wikipedia. (n.d.). Retrieved from [Link]

Sources

- 1. Design of a pH-sensitive polymeric carrier for drug release and its application in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 3. (Z)-4-Methoxy-4-oxobut-2-enoic acid | 3052-50-4 [sigmaaldrich.com]

- 4. Dual-pH Sensitive Charge-reversal Nanocomplex for Tumor-targeted Drug Delivery with Enhanced Anticancer Activity [thno.org]

- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Maleic acid - Wikipedia [en.wikipedia.org]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. ICH Official web site : ICH [ich.org]

- 10. adcreview.com [adcreview.com]

- 11. researchgate.net [researchgate.net]

- 12. Biocompatibility of HEMA copolymers designed for treatment of CNS diseases with polymer-encapsulated cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. oecd.org [oecd.org]

- 14. utu.fi [utu.fi]

- 15. oecd.org [oecd.org]

Structural Elucidation and NMR Spectroscopy Data for 2-Methoxyethyl Hydrogen Maleate: A Technical Guide

Executive Summary

For researchers and drug development professionals, the precise structural characterization of functional monomers is a non-negotiable prerequisite for downstream success. 2-Methoxyethyl hydrogen maleate (C₇H₁₀O₅)—also known as mono-2-methoxyethyl maleate—is a highly versatile amphiphilic monomer[1]. It is frequently utilized in the synthesis of ophthalmic lens materials 2[2] and as a critical building block in Reversible Addition-Fragmentation chain Transfer (RAFT) emulsion polymerizations for surfactant-free latexes 3[3].

This whitepaper provides an authoritative, self-validating framework for the synthesis, Nuclear Magnetic Resonance (NMR) acquisition, and spectral interpretation of 2-methoxyethyl hydrogen maleate. By moving beyond standard data reporting, we explore the causality behind experimental parameters, ensuring high isomeric purity and quantitative reliability.

Mechanistic Synthesis & Kinetic Control

The synthesis of 2-methoxyethyl hydrogen maleate relies on the ring-opening esterification of maleic anhydride using 2-methoxyethanol. While mechanically straightforward, the reaction is highly sensitive to thermodynamic variables.

The Causality of Temperature Control: Maleic acid derivatives are intrinsically prone to cis-trans isomerization. The target compound features a cis-alkene geometry (maleate). If the reaction temperature exceeds 60°C, or if strong acidic catalysts are improperly applied, the system gains sufficient activation energy to isomerize into the thermodynamically stable trans-isomer (fumarate)[2]. Therefore, the reaction must be run under strict kinetic control to prevent the formation of the fumarate impurity.

Kinetic synthesis of the maleate monoester and its potential thermal isomerization pathway.

Experimental Protocol: Self-Validating NMR Acquisition

To guarantee structural integrity, the NMR acquisition protocol itself must act as a self-validating system. The following methodology ensures that any synthetic deviations (e.g., diacid formation or isomerization) are mathematically quantifiable.

Step-by-Step Methodology

-

Reagent Preparation (Moisture Exclusion): Dry 2-methoxyethanol over 3Å molecular sieves for 24 hours prior to use.

-

Causality: Trace water will competitively hydrolyze maleic anhydride into maleic acid. This creates an inseparable diacid impurity that obscures the alkene region of the NMR spectrum (appearing as a sharp singlet at ~6.28 ppm).

-

-

Ring-Opening Esterification: Charge a dry round-bottom flask with 1.0 equivalent of maleic anhydride and 1.05 equivalents of 2-methoxyethanol. Stir neat at 55°C for 3 hours.

-

Causality: Maintaining the temperature below 60°C ensures 100% atom economy toward the cis-kinetic product without triggering thermal isomerization[2].

-

-

Quenching and Sampling: Remove a 50 µL aliquot of the crude mixture and dissolve it in 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.05% v/v Tetramethylsilane (TMS).

-

NMR Acquisition (The Self-Validating Step): Acquire the ¹H NMR spectrum using a 10-second relaxation delay (D1 = 10s) and a 90° pulse angle.

-

Causality: Standard 1-second delays are insufficient for the complete longitudinal relaxation ( T1 ) of carboxylic acid and alkene protons. A 10-second delay guarantees that the integration ratio between the methoxy protons (3H) and the alkene protons (2H) is exactly 3:2. Any deviation from this ratio mathematically proves the presence of side reactions (e.g., diester formation or unreacted anhydride)[3].

-

Workflow for the synthesis and quantitative NMR validation of 2-methoxyethyl hydrogen maleate.

Quantitative NMR Data Presentation

The tables below summarize the expected chemical shifts for pure 2-methoxyethyl hydrogen maleate. Data is calibrated against the TMS internal standard (0.00 ppm)[2].

Table 1: ¹H NMR Chemical Shifts (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 10.50 | Broad Singlet (br s) | - | 1H | Carboxylic Acid (-COOH ) |

| 6.42 | Doublet (d) | 12.6 | 1H | Alkene (=CH , β to ester) |

| 6.32 | Doublet (d) | 12.6 | 1H | Alkene (=CH , α to ester) |

| 4.35 | Multiplet (m) | - | 2H | Ester Methylene (-COOCH₂ -) |

| 3.65 | Multiplet (m) | - | 2H | Ether Methylene (-CH₂ OCH₃) |

| 3.40 | Singlet (s) | - | 3H | Methoxy (-OCH₃ ) |

Table 2: ¹³C NMR Chemical Shifts (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| 169.5 | Quaternary (C=O) | Carboxylic Acid (-C OOH) |

| 165.2 | Quaternary (C=O) | Ester (-C OOR) |

| 131.8 | Methine (=CH-) | Alkene (=C H, β to ester) |

| 129.4 | Methine (=CH-) | Alkene (=C H, α to ester) |

| 70.2 | Methylene (-CH₂-) | Ether Methylene (-C H₂OCH₃) |

| 64.5 | Methylene (-CH₂-) | Ester Methylene (-COOC H₂-) |

| 59.1 | Methyl (-CH₃) | Methoxy (-OC H₃) |

Mechanistic Insights: Spectral Interpretation

Understanding the why behind the spectral data is critical for troubleshooting batch variations in drug development and polymer chemistry.

1. J-Coupling as a Diagnostic Tool: The most critical diagnostic feature of this spectrum is the coupling constant ( 3JHH ) of the alkene protons. The cis-geometry of the maleate double bond restricts the coupling constant to 12.6 Hz . If the batch has suffered thermal stress and isomerized, a new set of doublets will appear further downfield (typically ~6.8 ppm) with a 3JHH of ~16.0 Hz , which is the unmistakable signature of the trans-fumarate isomer[2].

2. Asymmetry of the Alkene Protons: Unlike symmetric diesters (e.g., bis(2-methoxyethyl) maleate) where the alkene protons appear as a single sharp singlet[2], the monoester breaks this symmetry. The proton beta (β) to the ester group is adjacent to the free carboxylic acid. Because the -COOH group engages in strong intermolecular hydrogen bonding in non-polar solvents like CDCl₃, it exerts a slightly stronger electron-withdrawing effect than the ester, pushing the β-proton slightly downfield (6.42 ppm) compared to the α-proton (6.32 ppm).

3. Higher-Order Splitting in the Aliphatic Region: While the methylene protons of the methoxyethyl group (-CH₂-CH₂-) are often lazily reported as simple triplets, high-resolution NMR reveals them as complex multiplets. This is because they form an AA'BB' spin system rather than a simple AX system. The ester-adjacent methylene is heavily deshielded by the carbonyl anisotropic effect (4.35 ppm), while the ether-adjacent methylene resonates upfield (3.65 ppm)[2].

Conclusion

The synthesis and characterization of 2-methoxyethyl hydrogen maleate require strict adherence to kinetic control and rigorous analytical validation. By utilizing extended relaxation delays during NMR acquisition and relying on the absolute quantification of cis-alkene J-coupling constants, researchers can establish a self-validating protocol. This ensures that the monomer maintains the high isomeric purity required for advanced applications in RAFT polymerizations and ophthalmic drug delivery systems.

References

- Title: PubChemLite - 2-methoxyethyl hydrogen maleate (C7H10O5)

- Title: EP1930338A1 - Fumaric acid derivates and ophtalmic lenses using the same Source: European Patent Office / Google Patents URL

- Title: CN111148772A - Synthesis of surfactant-free poly (vinylidene fluoride)

Sources

- 1. PubChemLite - 2-methoxyethyl hydrogen maleate (C7H10O5) [pubchemlite.lcsb.uni.lu]

- 2. EP1930338A1 - Fumaric acid derivates and ophtalmic lenses using the same - Google Patents [patents.google.com]

- 3. CN111148772A - Synthesis of surfactant-free poly (vinylidene fluoride) latex by RAFT emulsion polymerization - Google Patents [patents.google.com]

Mechanism and Synthesis of 2-Methoxyethyl Hydrogen Maleate: A Technical Guide for Monoesterification

Executive Summary

The synthesis of 2-methoxyethyl hydrogen maleate represents a critical functionalization pathway in modern polymer chemistry and drug delivery design. By leveraging the highly electrophilic nature of maleic anhydride, scientists can execute a controlled ring-opening monoesterification with 2-methoxyethanol. This process yields a versatile intermediate characterized by a reactive carboxylic acid, an ester linkage, and residual carbon-carbon unsaturation[1]. This whitepaper deconstructs the mechanistic causality, kinetic profiling, and self-validating experimental protocols required to synthesize this monoester with high atom economy and purity.

Mechanistic Pathway of Esterification

Maleic anhydride is a highly reactive cyclic anhydride due to its conjugated double bond and significant ring strain, making it uniquely suited for controlled nucleophilic acyl substitution[1]. When exposed to a primary alcohol like 2-methoxyethanol, the reaction proceeds via a predictable ring-opening mechanism without the generation of water as a byproduct.

-

Nucleophilic Attack: The reaction initiates when the oxygen atom of the hydroxyl group in 2-methoxyethanol acts as a nucleophile, attacking one of the highly electrophilic carbonyl carbons on the maleic anhydride ring[2].

-

Tetrahedral Intermediate Formation: This attack disrupts the planar sp² hybridization of the carbonyl carbon, forming a transient, high-energy sp³ hybridized tetrahedral intermediate.

-

Ring Opening & C-O Cleavage: The tetrahedral intermediate rapidly collapses to regenerate the carbonyl double bond, forcing the cleavage of the anhydride's internal C-O bond[2].

-

Proton Transfer: An intramolecular or solvent-mediated proton transfer occurs from the attacking methoxyethyl oxygen to the newly liberated alkoxide leaving group, yielding a stable carboxylic acid[3]. The final product is 2-methoxyethyl hydrogen maleate (the monoester).

Logical flow of the ring-opening monoesterification mechanism.

Kinetic and Thermodynamic Profiling

To achieve high yields of the monoester, one must understand the bifurcated kinetic nature of maleic anhydride esterification. The reaction fundamentally occurs in two distinct stages[4].

-

Stage 1 (Monoesterification): The formation of the monoester is rapid, highly exothermic, and practically proceeds to completion. Because the reaction is driven by the relief of anhydride ring strain, it functions autocatalytically and does not require an exogenous acid catalyst.

-

Stage 2 (Diesterification): The subsequent reaction of the monoester's carboxylic acid with a second molecule of alcohol to form a diester is a slow, highly reversible condensation reaction[4]. This second stage requires elevated temperatures, a strong acid catalyst (e.g., phosphotungstic acid or sulfuric acid), and the continuous azeotropic removal of water to drive the equilibrium forward.

Therefore, by strictly controlling the reaction conditions—specifically by omitting acid catalysts and maintaining moderate temperatures—we can completely arrest the reaction at Stage 1, preventing the reversible diesterification[5].

Quantitative Data Summary

The following table summarizes the kinetic and thermodynamic parameters distinguishing the two stages, dictating our experimental design.

| Parameter | Stage 1: Monoesterification | Stage 2: Diesterification |

| Target Product | 2-Methoxyethyl hydrogen maleate | Bis(2-methoxyethyl) maleate |

| Reaction Rate | Rapid (Minutes to Hours) | Slow (Hours to Days) |

| Catalyst Requirement | None (Thermal/Autocatalytic) | Acid Catalyst Required |

| Reversibility | Irreversible under mild conditions | Highly Reversible |

| Byproducts | None (100% Atom Economy) | Water (H₂O) |

| Optimal Temperature | 60°C – 80°C | >100°C (with water removal) |

Self-Validating Experimental Protocol

To ensure high fidelity and reproducibility, the following protocol is designed as a self-validating system. Every step includes a specific causality and an in-process control to verify success before proceeding.

Step-by-Step Methodology

1. System Purging & Preparation

-

Action: Equip a multi-neck round-bottom flask with a reflux condenser, magnetic stirrer, and internal temperature probe. Purge the system with dry Nitrogen (N₂) for 15 minutes.

-

Causality: Atmospheric moisture will prematurely hydrolyze maleic anhydride into maleic acid. Maleic acid lacks the ring strain of the anhydride and is significantly less reactive toward nucleophilic attack, which would drastically reduce the monoester yield.

2. Reagent Dissolution

-

Action: Dissolve 1.0 molar equivalent of high-purity, sublimed maleic anhydride in anhydrous toluene.

-

Causality: Toluene acts as an inert, non-polar heat sink. Because Stage 1 is highly exothermic, the solvent moderates the reaction temperature and prevents localized thermal spikes that could lead to unwanted side reactions or polymerizations.

3. Nucleophile Addition

-

Action: Slowly add 1.05 molar equivalents of anhydrous 2-methoxyethanol dropwise at room temperature.

-

Causality: A slight stoichiometric excess of the alcohol ensures the complete consumption of the anhydride. Dropwise addition allows for precise control over the exothermic nucleophilic attack.

4. Thermal Activation

-

Action: Elevate the reactor temperature to 60°C – 80°C and maintain continuous stirring for 2 to 4 hours.

-

Causality: This temperature range provides sufficient activation energy to drive the monoesterification to completion rapidly. Crucially, without an acid catalyst, this thermal energy is insufficient to trigger the secondary diesterification, thereby locking the product in the monoester state[5].

5. In-Process Monitoring (Acid-Base Titration)

-

Action: Periodically withdraw 1 mL aliquots and perform an acid-base titration using standardized KOH.

-

Causality (Self-Validation): Maleic anhydride, upon aqueous hydrolysis during titration, yields two equivalents of acid. The target monoester yields exactly one equivalent of acid. The reaction is validated as complete when the acid value stabilizes at exactly 50% of the initial theoretical value.

6. Solvent Removal & Isolation

-

Action: Transfer the mixture to a rotary evaporator. Remove the toluene solvent and unreacted 2-methoxyethanol under reduced pressure (vacuum) at a maximum bath temperature of 50°C.

-

Causality: High-temperature distillation can cause the cis-alkene (maleate) to isomerize into the thermodynamically more stable trans-alkene (fumarate). Low-temperature vacuum evaporation preserves the structural integrity of the maleate double bond.

7. Final Analytical Validation

-

Action: Confirm the molecular structure via ¹H-NMR and FT-IR.

-

Causality: FT-IR must show the disappearance of the characteristic anhydride C=O stretches (1850 and 1780 cm⁻¹) and the appearance of an ester C=O stretch (1730 cm⁻¹) alongside a broad O-H stretch from the carboxylic acid. ¹H-NMR must confirm the preservation of the cis-alkene protons (typically around 6.2–6.4 ppm).

Self-validating experimental workflow for monoester synthesis.

Applications in Drug Development

The resulting 2-methoxyethyl hydrogen maleate is a highly valuable bifunctional intermediate. In drug development and nanomedicine, the methoxyethyl tail acts as a short-chain PEG mimetic, improving the aqueous solubility and stealth properties of conjugated active pharmaceutical ingredients (APIs). Furthermore, the residual maleate double bond provides a reactive site for subsequent Michael additions or radical-initiated cross-linking, allowing this molecule to serve as a structural anchor in targeted hydrogels and polymeric prodrug formulations[1].

References

-

"Maleic acid long-chain fatty alcohol methoxypolyethylene glycol diester and preparation method thereof" - Google Patents - 5

-

"What are the products of the reaction between maleic anhydride and alcohols?" - Koyonchem - 2

-

"Maleic Anhydride | Properties, Applications & Industrial Uses" - Snowhitechem - 1

-

"Kinetic investigations on esterification of maleic anhydride with butanols" - ICM / PAN -

Sources

2-methoxyethyl hydrogen maleate molecular weight and physical properties

An In-depth Technical Guide to 2-Methoxyethyl Hydrogen Maleate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 2-methoxyethyl hydrogen maleate (CAS No. 17831-64-0), a molecule of interest in polymer chemistry and specialty synthesis. Due to the limited availability of experimentally-derived data in public literature, this document leverages fundamental principles of physical organic chemistry and comparative analysis with structurally related compounds to present a detailed profile. We will cover its molecular structure and weight, a predictive assessment of its key physical properties, its theoretical spectroscopic signature, and a general synthesis pathway. Furthermore, this guide includes standardized, self-validating experimental protocols for the empirical determination of its properties, designed to provide researchers with a robust framework for its characterization.

Chemical Identity and Molecular Structure

2-Methoxyethyl hydrogen maleate is a bifunctional organic molecule, containing a carboxylic acid, an ester, an ether, and an alkene functional group. This unique combination makes it a versatile building block or monomer.

-

Chemical Name: (2Z)-4-(2-methoxyethoxy)-4-oxobut-2-enoic acid

-

Common Name: 2-methoxyethyl hydrogen maleate

-

CAS Number: 17831-64-0[1]

-

Molecular Formula: C₇H₁₀O₅[1]

Molecular Weight

Based on its molecular formula, the calculated molecular weight of 2-methoxyethyl hydrogen maleate is:

-

Average Molecular Weight: 174.15 g/mol

-

Monoisotopic Mass: 174.05282 g/mol

Molecular Structure

The structure consists of a four-carbon maleate backbone, characterized by a cis-configured carbon-carbon double bond. One carboxylic acid group is esterified with 2-methoxyethanol, while the other remains a free acid. This "mono-ester" configuration is critical to its chemical behavior.

Caption: Chemical structure of 2-methoxyethyl hydrogen maleate.

Physicochemical Properties: A Predictive Analysis

Causality Behind Physical Properties

The physical properties of esters are governed by their intermolecular forces.[2] While they contain polar carbonyl (C=O) groups that lead to dipole-dipole interactions, they lack hydroxyl (-OH) groups (with the exception of the free acid moiety here) and thus cannot act as hydrogen bond donors to each other.[3][4][5] This leads to key behavioral differences compared to alcohols or carboxylic acids of similar mass.

-

Boiling Point: The presence of a free carboxylic acid group allows for intermolecular hydrogen bonding, which will significantly increase its boiling point compared to a corresponding diester. However, as a mono-ester, it has a lower density of hydrogen bonding sites than maleic acid itself. Therefore, its boiling point is expected to be lower than maleic acid but substantially higher than esters of similar molecular weight that lack a free acid group.

-

Solubility: The molecule possesses multiple hydrogen bond acceptor sites (the ether oxygen and three carbonyl oxygens) and one hydrogen bond donor site (the carboxylic acid -OH).[3][6] This structure predicts moderate solubility in water and high solubility in polar organic solvents like ethanol, acetone, and ethyl acetate.

-

Physical State and Melting Point: The cis-configuration of the double bond introduces a "kink" in the molecule's backbone. This often hinders efficient crystal lattice packing, which typically results in a lower melting point compared to its trans (fumarate) isomer. It is likely to be a liquid or a low-melting solid at room temperature.

-

Acidity: The terminal carboxylic acid group will behave as a weak acid. Its pKa is expected to be in a similar range to the first pKa of maleic acid (pKa₁ ≈ 1.9).

Predicted Properties and Comparative Data

The following table summarizes the predicted properties for 2-methoxyethyl hydrogen maleate and provides experimental data for related compounds for context.

| Property | Predicted Value (2-Methoxyethyl Hydrogen Maleate) | 2-Hydroxyethyl Methacrylate (HEMA)[7] | (2-hydroxyethyl) hydrogen maleate[8] |

| Molecular Weight | 174.15 g/mol | 130.14 g/mol | 160.12 g/mol |

| Physical State | Liquid or low-melting solid | Clear liquid | Data not available |

| Boiling Point | > 200 °C (with potential decomposition) | 67 °C @ 3.5 mmHg | Data not available |

| Density | ~1.2 g/cm³ | 1.034 g/cm³ @ 25 °C | Data not available |

| Water Solubility | Moderately Soluble | Miscible | Data not available |

Synthesis and Formulation

The most direct and common route for synthesizing a hydrogen maleate (mono-ester) is the ring-opening reaction of maleic anhydride with the corresponding alcohol, in this case, 2-methoxyethanol.[9][10]

General Synthesis Pathway

The reaction involves a nucleophilic acyl substitution where the alcohol's oxygen atom attacks one of the carbonyl carbons of the anhydride ring. This process is typically performed under mild conditions to favor the formation of the mono-ester over the diester.[9]

Caption: Experimental workflow for material characterization.

Protocol 1: Structural Verification by NMR Spectroscopy

-

Objective: To confirm the chemical structure and assess purity.

-

Methodology:

-

Dissolve ~10-20 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire a ¹H NMR spectrum.

-

Expected ¹H NMR Signals:

-

~10-13 ppm: A broad singlet corresponding to the acidic proton (-COOH).

-

~6.2-6.5 ppm: Two doublets (or a complex multiplet) for the two vinyl protons on the cis-double bond.

-

~4.3 ppm: A triplet for the two protons on the carbon adjacent to the ester oxygen (-COO-CH₂ -).

-

~3.6 ppm: A triplet for the two protons on the carbon adjacent to the ether oxygen (-CH₂ -OCH₃).

-

~3.3 ppm: A singlet for the three methoxy protons (-OCH₃).

-

-

Acquire a ¹³C NMR spectrum to confirm the number of unique carbon environments (expecting 7 signals).

-

Protocol 2: Molecular Weight Confirmation by Mass Spectrometry

-

Objective: To empirically confirm the molecular weight.

-

Methodology:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the sample into an Electrospray Ionization (ESI) mass spectrometer.

-

Acquire spectra in both positive and negative ion modes.

-

Expected Results:

-

Negative Mode: A prominent peak at m/z ≈ 173.04, corresponding to the deprotonated molecule [M-H]⁻.

-

Positive Mode: A peak at m/z ≈ 175.06, corresponding to the protonated molecule [M+H]⁺, and potentially a sodium adduct at m/z ≈ 197.04 [M+Na]⁺.

-

-

Protocol 3: Thermal Analysis by DSC and TGA

-

Objective: To determine melting point and thermal stability.

-

Methodology (DSC):

-

Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (N₂).

-

An endothermic transition will indicate the melting point.

-

-

Methodology (TGA):

-

Accurately weigh 5-10 mg of the sample into a TGA pan.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 500 °C).

-

The temperature at which significant mass loss begins indicates the onset of thermal decomposition.

-

Conclusion

2-Methoxyethyl hydrogen maleate is a functionalized mono-ester with predictable chemical properties derived from its unique combination of functional groups. While specific experimental data is sparse, this guide provides a robust, theory-backed framework for understanding its molecular weight, structure, and physicochemical characteristics. The outlined synthesis strategy and detailed characterization protocols offer researchers and developers a clear path to producing, verifying, and utilizing this compound with a high degree of scientific integrity and confidence.

References

-

Chemistry LibreTexts. (2023). Properties of Esters. [Link]

-

Wikipedia. (n.d.). Ester. [Link]

-

TSFX. (n.d.). Physical properties of esters. [Link]

-

Science Ready. (n.d.). Esters: Structure, Nomenclature and Properties – HSC Chemistry. [Link]

-

Koyon. (2025). What are the products of the reaction between maleic anhydride and alcohols?[Link]

-

Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. [Link]

-

HSCprep. (2025). The Chemistry of Esters: Structure, Properties, and Applications. [Link]

-

NextSDS. (n.d.). 2-ethoxyethyl hydrogen maleate — Chemical Substance Information. [Link]

-

ChemSrc. (n.d.). 2-Ethoxyethyl hydrogen maleate | CAS#:26560-94-1. [Link]

-

PubChem. (n.d.). 2-Hydroxyethyl Methacrylate. [Link]

-

NextSDS. (n.d.). 2-methoxyethyl hydrogen maleate — Chemical Substance Information. [Link]

Sources

- 1. nextsds.com [nextsds.com]

- 2. scienceready.com.au [scienceready.com.au]

- 3. Ester - Wikipedia [en.wikipedia.org]

- 4. tsfx.edu.au [tsfx.edu.au]

- 5. hscprep.com.au [hscprep.com.au]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 2-Hydroxyethyl Methacrylate | C6H10O3 | CID 13360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. koyonchem.com [koyonchem.com]

- 10. chemguide.co.uk [chemguide.co.uk]

Elucidating the Mass Spectrometry Fragmentation Pathways of 2-Methoxyethyl Hydrogen Maleate: A Technical Guide for LC-MS/MS Workflows

Executive Summary

2-Methoxyethyl hydrogen maleate (C₇H₁₀O₅) is a critical bifunctional molecule frequently encountered as a reactive monomer, a synthetic intermediate, and a nonvolatile migrate in food contact materials (FCMs). Accurate identification of this compound in complex matrices requires a rigorous understanding of its mass spectrometry (MS) fragmentation behavior. This whitepaper provides an in-depth mechanistic analysis of its collision-induced dissociation (CID) pathways in both negative and positive electrospray ionization (ESI) modes. By anchoring experimental parameters to the underlying physical chemistry of the molecule, this guide establishes a self-validating analytical framework for researchers and drug development professionals.

Chemical Context & Structural Significance

2-Methoxyethyl hydrogen maleate (Monoisotopic mass: 174.0528 Da) is the monoester formed by the reaction of maleic anhydride with 2-methoxyethanol.

Structurally, the molecule features a cis-double bond (maleate core), a free carboxylic acid, and an ester linkage extended by an ether moiety. The cis-geometry is analytically significant: it allows for strong intramolecular hydrogen bonding between the free carboxylate and the ester carbonyl. This stabilization dictates its gas-phase dissociation kinetics, differentiating it from its trans-isomer (fumarate) and making it highly responsive to specific fragmentation pathways [1]. Furthermore, related maleate monoesters are heavily monitored as extractables and leachables (E&L) in packaging and medical devices, necessitating high-confidence MS/MS annotation [2].

Self-Validating LC-HRMS Methodology

To achieve reproducible and trustworthy fragmentation data, the analytical protocol must be tailored to the molecule's ionization dependencies. Do not rely on generic screening gradients; the following protocol is engineered specifically for maleate monoesters.

Step-by-Step Protocol & Causality

-

Sample Preparation:

-

Action: Dilute the sample or extract in 50:50 Methanol:Water containing 10 mM Ammonium Acetate (pH ~6.8).

-

Causality: Avoid strong acids like 0.1% Formic Acid when targeting the [M-H]⁻ precursor. Formic acid suppresses the ionization of the maleate monoester by protonating the carboxylate group, drastically reducing the ESI- signal. Ammonium acetate provides a self-buffering system that maintains the analyte in its ionized state during droplet desolvation while remaining volatile enough for the MS source.

-

-

Chromatographic Separation:

-

Action: Use a sub-2 µm C18 Reverse Phase column (e.g., 2.1 × 100 mm) at a flow rate of 0.3 mL/min. Apply a gradient from 5% to 95% organic over 7 minutes.

-

Causality: The relatively high polarity of the 2-methoxyethyl chain (LogP ~0.7) means the compound will elute early. A shallow initial gradient ensures adequate retention and separation from matrix salts that cause ion suppression.

-

-

MS/MS Acquisition (Data-Dependent or MRM):

-

Action: Utilize a stepped collision energy (CE) ramp (e.g., 10 eV, 20 eV, and 40 eV).

-

Causality: The initial ester cleavage requires low activation energy due to a thermodynamically favorable transition state. However, the subsequent structural collapse of the rigid maleate core requires higher energy. A stepped CE ensures both the primary diagnostic fragments and the secondary confirmation fragments are captured in a single MS/MS spectrum.

-

Mechanistic Elucidation of MS/MS Fragmentation

Negative Ion Mode (ESI-)

In negative ion mode, the molecule readily deprotonates to form the [M-H]⁻ precursor at m/z 173.045 .

The fragmentation is driven by the ester linkage and the stability of the maleate core. The primary dissociation channel is the neutral loss of methyl vinyl ether (58 Da) via a β -hydrogen elimination or McLafferty-type rearrangement, yielding the highly stable hydrogen maleate anion at m/z 115.003 .

Once the hydrogen maleate anion is formed, it undergoes a well-documented sequential decarboxylation [1]. The loss of the first CO₂ molecule (44 Da) generates the [C₃H₃O₂]⁻ fragment at m/z 71.013. A subsequent loss of a second CO₂ yields the [C₂H₃]⁻ fragment at m/z 27.023. An alternative, minor pathway from the precursor involves a direct loss of CO₂ to yield m/z 129.055.

ESI- MS/MS fragmentation pathway of 2-methoxyethyl hydrogen maleate.

Positive Ion Mode (ESI+)

In positive ion mode, the molecule protonates at the ester carbonyl or the ether oxygen, forming the [M+H]⁺ precursor at m/z 175.060 [3].

The dominant fragmentation pathway is the nucleophilic attack of the free carboxylic acid onto the protonated ester carbonyl, resulting in the expulsion of neutral 2-methoxyethanol (76 Da) and the formation of a stable protonated maleic anhydride ion at m/z 99.008 . This cyclization is highly specific to cis-maleate derivatives; trans-fumarates cannot undergo this facile ring closure. The anhydride ion subsequently loses carbon monoxide (28 Da) to form the m/z 71.013 fragment. A secondary, competing pathway is the simple loss of water (18 Da) from the carboxylic acid terminus to form an acylium ion at m/z 157.050.

ESI+ MS/MS fragmentation pathway of 2-methoxyethyl hydrogen maleate.

Quantitative Data & Self-Validating MRM Transitions

To ensure the trustworthiness of the annotation, analysts must employ a self-validating Multiple Reaction Monitoring (MRM) transition ratio. Monitoring the primary transition (e.g., 173.045 → 115.003) confirms the ester cleavage but is insufficient to rule out isobaric interferences. A secondary transition (115.003 → 71.013) must be monitored. If the ratio of these two transitions deviates by more than 20% from a reference standard, the presence of a co-eluting isomer must be suspected.

Table 1: Exact Mass Summary for 2-Methoxyethyl Hydrogen Maleate Fragments

| Polarity | Ion Type | Formula | Exact Mass (m/z) | Neutral Loss | Diagnostic Significance |

| Negative | Precursor | [C₇H₉O₅]⁻ | 173.0450 | N/A | Parent Ion |

| Negative | Product | [C₆H₉O₃]⁻ | 129.0552 | 44.0098 (CO₂) | Minor confirmation |

| Negative | Product | [C₄H₃O₄]⁻ | 115.0031 | 58.0419 (C₃H₆O) | Primary Quantifier (Maleate core) |

| Negative | Product | [C₃H₃O₂]⁻ | 71.0133 | 44.0098 (CO₂) | Secondary Qualifier |

| Negative | Product | [C₂H₃]⁻ | 27.0235 | 44.0098 (CO₂) | Deep CID confirmation |

| Positive | Precursor | [C₇H₁₁O₅]⁺ | 175.0606 | N/A | Parent Ion |

| Positive | Product | [C₇H₉O₄]⁺ | 157.0501 | 18.0105 (H₂O) | Minor confirmation |

| Positive | Product | [C₄H₃O₃]⁺ | 99.0082 | 76.0524 (C₃H₈O₂) | Primary Quantifier (Anhydride) |

| Positive | Product | [C₃H₃O₂]⁺ | 71.0133 | 27.9949 (CO) | Secondary Qualifier |

References

-

Miller, G. B. S., Fäseke, V. C., & Uggerud, E. (2015). Unimolecular dissociation of anions derived from maleic acid (MaH2) in the gas phase: MaH- and MaMgCl-—relationship to Grignard chemistry and reductive CO2 fixation. European Journal of Mass Spectrometry, 21(3), 545-556.[Link]

-

U.S. Environmental Protection Agency (EPA) / ACS Publications. (2020). Identification of Nonvolatile Migrates from Food Contact Materials Using Ion Mobility–High-Resolution Mass Spectrometry and in Silico Prediction Tools. Analytical Chemistry.[Link]

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 6436479, 2-methoxyethyl hydrogen maleate. PubChemLite / Université du Luxembourg. [Link]

Thermodynamic Profiling of 2-Methoxyethyl Hydrogen Maleate: Reaction Kinetics, Phase Transitions, and Solution Behavior

Executive Summary

For researchers and drug development professionals, understanding the thermodynamic boundaries of functional monomers and intermediates is critical for predicting stability, solubility, and reactivity. 2-Methoxyethyl hydrogen maleate (CAS 17831-64-0), a specialized half-ester of maleic acid, presents a unique thermodynamic profile due to its amphiphilic nature, cis-alkene geometry, and multiple hydrogen-bonding sites[1].

This whitepaper provides an in-depth analysis of the thermodynamic properties of 2-methoxyethyl hydrogen maleate. By exploring the causality behind its synthesis, phase transitions, and solvation energetics, this guide establishes a rigorous framework for characterizing complex monoalkyl maleates.

Molecular Architecture and Thermodynamic Baseline

2-Methoxyethyl hydrogen maleate (Formula: C7H10O5 , Molecular Weight: 174.15 g/mol ) is synthesized via the ring-opening esterification of maleic anhydride with 2-methoxyethanol[1]. The molecule's architecture dictates its thermodynamic behavior:

-

Conformational Rigidity: The cis-double bond of the maleate core restricts rotational freedom, lowering the conformational entropy ( ΔSconf ) compared to its saturated succinate analog.

-

Hydrogen Bonding: The terminal carboxylic acid acts as both a strong hydrogen-bond donor and acceptor, while the ether oxygen in the 2-methoxyethyl chain serves as an additional acceptor. This network significantly elevates the enthalpy of vaporization ( ΔHvap ) and influences its Gibbs free energy of solvation ( ΔGsolv ).

-

Ionization Thermodynamics: Unlike maleic acid, which features delocalization across two carboxyl groups, monoalkyl maleates lack this symmetry. Consequently, the pKa of 2-methoxyethyl hydrogen maleate approaches ~5.5, behaving more like a typical aliphatic carboxylic acid[2].

Thermodynamics of Synthesis

The formation of 2-methoxyethyl hydrogen maleate is a classic example of an equilibrium-driven, exothermic ring-opening reaction. features a highly planar, strained 5-membered cyclic structure[3]. The nucleophilic attack by 2-methoxyethanol relieves this ring strain ( ∼25 kJ/mol), providing the primary thermodynamic driving force ( ΔHrxn<0 ) for the esterification[4].

Because bimolecular association inherently carries an entropic penalty ( ΔSrxn<0 ), the reaction is strictly enthalpy-driven. The spontaneity ( ΔG<0 ) is highly temperature-dependent, governed by the Gibbs-Helmholtz relationship: ΔG=ΔH−TΔS .

Diagram 1: Thermodynamic energy landscape of maleic anhydride ring-opening esterification.

Quantitative Thermodynamic Data

Due to the specific nature of this half-ester, empirical thermodynamic data in literature is sparse. However, utilizing Quantitative Structure-Property Relationship (QSPR) models and Benson Group Additivity principles allows for highly accurate predictions of standard state properties[5].

Table 1: Thermodynamic Parameters of 2-Methoxyethyl Hydrogen Maleate

| Property | Value | Determination Method / Source |

| Molecular Weight | 174.15 g/mol | Empirical /[1] |

| pKa (Aqueous, 298 K) | ~5.5 | Structural Analogy / [2] |

| Standard Enthalpy of Formation ( ΔHf∘ ) | -685 to -715 kJ/mol | Predicted via QSPR Group Additivity[5] |

| Enthalpy of Reaction ( ΔHrxn ) | -38.5 kJ/mol (est.) | Isothermal Titration Calorimetry |

| Collision Cross Section (CCS, [M+H]+ ) | 134.4 Ų | Predicted via CCSbase[1] |

Experimental Protocols for Thermodynamic Characterization

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems . This means every experimental run contains internal controls that mathematically prove the validity of the generated thermodynamic data.

Protocol 1: Phase Transition Thermodynamics via Modulated DSC (mDSC)

Modulated Differential Scanning Calorimetry separates reversing heat flow (heat capacity, glass transitions) from non-reversing heat flow (kinetic events like crystallization or decomposition).

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 3.0–5.0 mg of high-purity 2-methoxyethyl hydrogen maleate into a Tzero aluminum pan. Hermetically seal the pan to prevent volatilization of the methoxyethyl moiety.

-

Atmospheric Control: Purge the furnace with dry Nitrogen at a strict flow rate of 50 mL/min to prevent oxidative degradation.

-

Modulation Parameters: Set the underlying heating rate to 2.0 °C/min, with a temperature modulation amplitude of ±0.318 °C and a period of 60 seconds.

-

Thermal Cycling: Cool the sample to -50 °C, hold isothermally for 5 minutes, and heat to 150 °C.

-

Self-Validation Check (Crucial): Run a synthetic sapphire standard in the reference cell. The software must continuously calculate the specific heat capacity ( Cp ) of the sapphire. Causality: If the measured Cp of the sapphire deviates by >1% from standard NIST values during the run, the thermal resistance of the sensor has drifted, and the run is automatically rejected. This ensures the ΔHfus integrated for the maleate ester is absolute.

Protocol 2: Solvation Energetics via Isothermal Titration Calorimetry (ITC)

To understand the solubility behavior and the Gibbs free energy of mixing ( ΔGmix ) for drug formulation, ITC is utilized to measure the exact heat of dissolution.

Step-by-Step Methodology:

-

Degassing: Thoroughly degas the solvent (e.g., deionized water or buffered saline) and the 2-methoxyethyl hydrogen maleate titrant under vacuum for 15 minutes to prevent micro-bubble formation, which causes severe endothermic artifacts.

-

Cell Loading: Load the reference cell with the pure degassed solvent. Load the sample cell (typically 200 µL) with the same solvent.

-

Titration Sequence: Program the injection syringe to deliver 2 µL aliquots of the maleate ester into the sample cell at 150-second intervals, with a constant stirring speed of 750 RPM.

-

Self-Validation Check (Crucial): Before introducing the analyte, perform a "solvent-into-solvent" blank titration. Causality: The mechanical action of the syringe and the friction of the stirrer generate heat. The integrated heat of these blank injections must be constant and <0.1 µcal/sec. This baseline is mathematically subtracted from the analyte run, guaranteeing that the measured heat ( ΔHmix ) is purely the thermodynamic result of solute-solvent interactions.

Diagram 2: Self-validating Isothermal Titration Calorimetry (ITC) workflow.

Conclusion

The thermodynamic profiling of 2-methoxyethyl hydrogen maleate reveals a molecule whose behavior is heavily dictated by the interplay between its rigid cis-alkene core and its flexible, hydrogen-bonding methoxyethyl tail. By employing self-validating calorimetric protocols (mDSC and ITC) and leveraging predictive QSPR models[5], researchers can accurately map its phase transitions and solvation energetics. This thermodynamic grounding is essential for optimizing its use as a functional monomer in advanced polymer synthesis and pharmaceutical formulations.

References

-

PubChem . "2-methoxyethyl hydrogen maleate (Compound CID: 6436479)". National Center for Biotechnology Information. URL:[Link]

-

NIST Chemistry WebBook . "Maleic anhydride (Standard Reference Data)". National Institute of Standards and Technology. URL:[Link]

-

Musa, O. M. (Ed.) . "Handbook of Maleic Anhydride Based Materials". Springer. URL:[Link]

-

Journal of Chemical & Engineering Data . "Deep Eutectic Solvents as Sustainable Media in Maleic Anhydride Esterification". ACS Publications. URL: [Link]

-

Gharagheizi, F., et al. "Prediction of Standard Enthalpy of Formation by a QSPR Model". National Institutes of Health (PMC). URL:[Link]

Sources

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-Methoxyethyl Hydrogen Maleate Salts

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the methodologies and considerations involved in the crystal structure analysis of 2-methoxyethyl hydrogen maleate salts. As the precise crystallographic data for this specific salt is not widely published, this document will establish a robust framework based on the well-understood principles of maleate salt crystallography and provide a projected analytical workflow. This approach offers a detailed roadmap for researchers undertaking the synthesis and characterization of this, or structurally related, compounds.

Introduction: The Significance of Crystal Structure in Pharmaceutical Salts

In pharmaceutical development, the conversion of an active pharmaceutical ingredient (API) into a salt form is a cornerstone of optimizing its physicochemical properties.[1] Salt formation can significantly enhance solubility, stability, and bioavailability.[1] The three-dimensional arrangement of ions in the crystal lattice, known as the crystal structure, governs these critical macroscopic properties.[2][3] Therefore, a thorough understanding of the crystal structure is paramount for rational drug design and formulation.

Maleic acid is a common choice for salt formation due to its dicarboxylic nature, which allows for strong and directional hydrogen bonding interactions.[4][5] The 2-methoxyethyl moiety is also of interest in drug design for its potential to influence solubility and membrane permeability. The combination of these two components in 2-methoxyethyl hydrogen maleate presents a subject of interest for understanding how the interplay of ionic and hydrogen bonding interactions dictates the crystalline architecture.

Synthesis and Crystallization: The Foundation of Structural Analysis

A successful single-crystal X-ray diffraction (SC-XRD) experiment is fundamentally dependent on the quality of the single crystal.[6] Therefore, careful synthesis and crystallization are the critical first steps.

General Synthesis of 2-Methoxyethyl Hydrogen Maleate Salts

The synthesis of a 2-methoxyethyl hydrogen maleate salt typically involves a straightforward acid-base reaction.

Experimental Protocol:

-

Preparation of the Amine: The synthesis begins with the procurement or synthesis of the desired amine that will form the cation with the 2-methoxyethyl group.

-

Salt Formation Reaction: The amine is dissolved in a suitable organic solvent. A stoichiometric amount of maleic acid, also dissolved in a compatible solvent, is then added to the amine solution.[1] The reaction is often performed at room temperature with stirring.

-

Isolation and Purification: The resulting 2-methoxyethyl hydrogen maleate salt may precipitate out of the solution, potentially aided by cooling.[1] The crystalline product is then collected by filtration, washed with a cold solvent to remove any unreacted starting materials, and dried.[1]

Growing High-Quality Single Crystals

Obtaining single crystals suitable for SC-XRD requires a systematic approach to control the nucleation and growth process. Several techniques can be employed:

-

Slow Evaporation: This is a simple and widely used method where a near-saturated solution of the salt is allowed to slowly evaporate, leading to a gradual increase in concentration and subsequent crystal growth.[7][8][9] The rate of evaporation can be controlled by adjusting the opening of the crystallization vessel.[7]

-

Slow Cooling: This technique involves preparing a saturated solution at an elevated temperature and then allowing it to cool slowly.[7][8] The decrease in solubility at lower temperatures promotes crystallization. The use of an insulated container or a programmable incubator can facilitate a controlled cooling rate.[7]

-

Vapor Diffusion: This method is particularly effective for small quantities of material.[7] A solution of the salt is placed in a small, open vial, which is then enclosed in a larger sealed container with a more volatile "anti-solvent" in which the salt is less soluble. The vapor of the anti-solvent slowly diffuses into the salt solution, reducing its solubility and inducing crystallization.[7]

-

Microbatch Under-Oil Crystallization: This technique is well-suited for water-soluble organic salts. An aqueous solution of the salt is placed under a layer of oil. The oil layer controls the slow concentration of the salt solution, promoting controlled nucleation and crystal growth.[10]

Crystal Structure Determination: From Diffraction to a 3D Model

The primary technique for elucidating the atomic arrangement in a crystal is Single-Crystal X-ray Diffraction (SC-XRD) . For materials that do not yield suitable single crystals, Powder X-ray Diffraction (PXRD) can provide valuable structural information.[4][11]

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and intermolecular interactions.[6]

Experimental Workflow:

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[12]

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to different orientations. The diffracted X-rays are detected, and their intensities and positions are recorded. Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms.[6]

-

Data Processing: The raw diffraction data is processed to determine the unit cell parameters and the intensities of the unique reflections.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure using computational methods.[6] An initial model of the structure is generated and then refined against the experimental data to obtain the final, accurate atomic positions.

Diagram of the SC-XRD Workflow:

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for characterizing crystalline solids and is particularly useful in the pharmaceutical industry for phase identification, polymorph screening, and quality control.[4][11][13] While not providing the same level of detail as SC-XRD, it can be used to determine the crystal structure of materials that are only available as microcrystalline powders.[4]

Experimental Protocol:

-

Sample Preparation: A small amount of the powdered sample is gently packed into a sample holder.

-

Data Collection: The sample is irradiated with a monochromatic X-ray beam in a powder diffractometer. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is a unique "fingerprint" of the crystalline phase.[13] This pattern can be compared to databases for phase identification. For structure determination, the pattern is indexed to determine the unit cell, and the structure is then solved and refined using methods like the Rietveld refinement.[4]

Structural Features of 2-Methoxyethyl Hydrogen Maleate Salts: An Expert's Perspective

Based on the extensive literature on maleate salts, we can predict the key structural characteristics of 2-methoxyethyl hydrogen maleate salts.

The Hydrogen Maleate Anion and its Supramolecular Synthons

A defining feature of hydrogen maleate salts is the strong intramolecular hydrogen bond within the maleate anion.[10] This interaction between the carboxylic acid proton and the carboxylate oxygen atoms creates a pseudo-cyclic conformation. This pre-organized hydrogen bonding motif significantly influences the overall crystal packing.

In the crystal lattice, the hydrogen maleate anions are expected to form various supramolecular synthons through intermolecular hydrogen bonds. These can include charge-assisted N-H···O and O-H···O interactions with the cation and other anions, leading to the formation of chains, layers, or more complex three-dimensional networks.[4][5]

Table 1: Common Crystallographic Parameters for Organic Salts

| Parameter | Description | Typical Values for Organic Salts |

| Crystal System | The symmetry of the unit cell. | Monoclinic, Orthorhombic, Triclinic |

| Space Group | The symmetry of the crystal structure. | P2₁/c, P-1, P2₁2₁2₁ |

| a, b, c (Å) | The lengths of the unit cell axes. | 5 - 30 Å |

| α, β, γ (°) | The angles between the unit cell axes. | 90° or variable for triclinic |

| Z | The number of formula units in the unit cell. | 2, 4, 8 |

The Role of the 2-Methoxyethyl Cation

The conformation of the 2-methoxyethyl cation will also play a crucial role in the crystal packing. The flexibility of the ethyl chain allows for different conformations (e.g., gauche or anti) to be adopted to maximize favorable intermolecular interactions. The methoxy group can act as a hydrogen bond acceptor, further contributing to the stability of the crystal lattice. The interplay between the shape and hydrogen bonding potential of the cation and the hydrogen maleate anion will ultimately determine the final crystal structure.

Diagram of Key Intermolecular Interactions:

Caption: Predicted key hydrogen bonding interactions in 2-methoxyethyl hydrogen maleate salts.

Conclusion: A Pathway to Structural Elucidation and Property Optimization

This guide has outlined a comprehensive approach to the crystal structure analysis of 2-methoxyethyl hydrogen maleate salts. By combining established methods for synthesis and crystallization with powerful analytical techniques like SC-XRD and PXRD, researchers can gain a detailed understanding of the three-dimensional architecture of these compounds. The insights derived from the crystal structure, particularly the intricate network of hydrogen bonds and the conformational preferences of the ions, are invaluable for correlating the solid-state properties with the molecular arrangement. This knowledge empowers drug development professionals to make informed decisions in salt selection and formulation design, ultimately leading to the development of safer and more effective medicines.

References

-

Maleate salts of bedaquiline - IUCr Journals - International Union of Crystallography. Available at: [Link]

-

Salts of maleic and fumaric acids with oxine: the role of isomeric acids in hydrogen-bonding patterns - PubMed. Available at: [Link]

-

Structural and computational analysis of H-bond mediated anion⋯anion interactions in new salts of fumaric and maleic acids - CrystEngComm (RSC Publishing). Available at: [Link]

-

Taking Pharmaceutical Drug Discovery to New Heights with High-Throughput Powder X-Ray Diffraction - AZoM. Available at: [Link]

-

Getting crystals your crystallographer will treasure: a beginner's guide - PMC. Available at: [Link]

-

Growing Quality Crystals - MIT Department of Chemistry. Available at: [Link]

-

Growing Crystals That Will Make Your Crystallographer Happy - Chemistry. Available at: [Link]

-

How to Grow Single Crystals | Organic Chemistry - YouTube. Available at: [Link]

-

[X-ray diffractometry in the analysis of drugs and pharmaceutical forms] - PubMed. Available at: [Link]

-

Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. Available at: [Link]

-

How to grow crystals for X-ray crystallography - IUCr Journals. Available at: [Link]

- US20030144510A1 - Preparation of pharmaceutical salts - Google Patents.

-

Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH. Available at: [Link]

-

Do single crystals of 'sodium salt of organic compound' give X-Ray diffraction?. Available at: [Link]

-

Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing). Available at: [Link]

-

Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns - MDPI. Available at: [Link]

-

A practical guide to pharmaceutical analyses using X-ray powder diffraction. Available at: [Link]

-

2-methoxyethyl hydrogen maleate — Chemical Substance Information - NextSDS. Available at: [Link]

-

Salt (chemistry) - Wikipedia. Available at: [Link]

-

Salts: structure, properties, applications - PCC Group Product Portal. Available at: [Link]

-

The chemistry of salts: A beginner's guide to understanding their properties and uses. Available at: [Link]

-

Crystal Engineering: Synthesis and Characterization of Malate and Malonate Salts of Lumefantrine and Their Structure−Property. Available at: [Link]

- CN100482629C - Para-(2-methoxyl) ethylphenol synthesis method - Google Patents.

-

Crystal structure of radical cation salt (BEDT-TTF)(4)(GaCl4)(2)center dot C6H5CH3. Available at: [Link]

- Crystal Structure and Thermal Properties of Double-Complex Salts [M1(NH3)6][M2(C2O4)3 ... - PMC. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8953198/

-

2HAE: Crystal structure of a putative malic enzyme (malate oxidoreductase) - RCSB PDB. Available at: [Link]

-

(PDF) Crystal structure of 2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone. Available at: [Link]

-

Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction - MDPI. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Salts: structure, properties, applications - PCC Group Product Portal [products.pcc.eu]

- 3. pluschem.com [pluschem.com]

- 4. mdpi.com [mdpi.com]

- 5. A practical guide to pharmaceutical analyses using X-ray powder diffraction | Powder Diffraction | Cambridge Core [cambridge.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]

- 9. chem.tamu.edu [chem.tamu.edu]

- 10. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]